molecular formula C8H5Cl2FO B1459632 (3-Chloro-2-fluorophenyl)acetyl chloride CAS No. 1040861-09-3

(3-Chloro-2-fluorophenyl)acetyl chloride

Cat. No. B1459632
M. Wt: 207.03 g/mol
InChI Key: PCQNYSRRBKDTLY-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)acetyl chloride, also known as 3-chloro-2-fluoroacetyl chloride, is an organochlorine compound with the chemical formula C7H4ClFO2. It is a colorless, volatile liquid that is used as a reagent in organic synthesis. It is a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. Its mechanism of action and biochemical and physiological effects have been studied extensively, and it has been found to have a number of advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing chloro- and fluoro- phenyl groups, similar to (3-Chloro-2-fluorophenyl)acetyl chloride, are frequently used in organic synthesis and structural analysis. For instance, the crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea demonstrates the utility of chloro-fluoro phenyl compounds in determining molecular configuration and interactions through X-ray crystallography (Ismail & Yamin, 2009).

Electrochemical Modification and Material Science

Research on the electrochemical modification of poly(3-(4-fluorophenyl)thiophene) shows how chloro- and fluoro- phenyl derivatives are significant in material science, especially in modifying the electrical properties of polymers for various applications (Soudan, Lucas, Breau, & Bélanger, 2000).

Organic Synthesis

Compounds like 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride are synthesized for potential applications in developing new organic molecules. Such compounds serve as intermediates in the synthesis of more complex molecules, demonstrating the role of chloro-fluoro phenyl acetyl chlorides in organic chemistry (Su Wei-ke, 2008).

Anticancer Activity

Research into the synthesis and in vitro anticancer activity of compounds containing chloro- and fluoro- phenyl groups indicates potential applications in medicinal chemistry for the development of new therapeutic agents (Liu Ying-xiang, 2007).

Photophysical Characterization

The study of water-soluble chlorins, which are related to the chloro- and fluoro- phenyl groups, shows applications in photophysical characterization, important for developing photosensitizers or fluorophores in biological research (Borbas et al., 2008).

properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c9-6-3-1-2-5(8(6)11)4-7(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQNYSRRBKDTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-2-fluorophenyl)acetyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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